Losartan Impurity K
Vue d'ensemble
Description
Losartan Impurity K, also known as Losartan EP Impurity K or Losartan USP Related Compound C, is an impurity standard of Losartan . Its chemical name is 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde . It is used in Losartan impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Losartan and its related formulations .
Molecular Structure Analysis
The molecular structure of Losartan Impurity K can be analyzed using various techniques such as UV spectroscopy, HPLC, and NMR . These techniques can provide detailed information about the molecular structure and help in the identification and quantification of the impurity.Physical And Chemical Properties Analysis
The physical and chemical properties of Losartan Impurity K can be analyzed using techniques such as pH measurement, color observation, odor detection, and re-dispersibility tests . These tests can provide information about the stability of the impurity in different conditions.Applications De Recherche Scientifique
Isolation and Purification
- A study demonstrated the isolation of a process impurity from losartan crude using low-pressure reversed-phase column chromatography. The target compound was characterized by high-performance liquid chromatography (HPLC), electrospray ionization-mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR), indicating its potential for further pharmaceutical analysis and quality control (Jing Nie et al., 2006).
Interaction with Metals
- Research on losartan and its copper(II) complex revealed insights into its biological effects, including antioxidant properties and impacts on cell proliferation, highlighting the significance of metal-drug interactions in developing therapeutic agents (S. Etcheverry et al., 2007).
Environmental Remediation
- A novel approach for the environmental remediation of losartan potassium, an emerging pharmaceutical contaminant, was proposed through the catalytic oxidation via peroxymonosulfate (PMS) activation using metal-free N-doped hierarchically porous carbon. This method showed promising results in degrading losartan in water, emphasizing the importance of green chemistry solutions for pharmaceutical pollutants (J. R. Andrade et al., 2020).
Degradation Product Characterization
- The forced degradation of losartan potassium under acidic conditions led to the identification of novel degradation products. These were isolated and characterized using advanced analytical techniques, providing valuable information for ensuring the stability and safety of losartan-containing medications (Avadhesh Kumar Pandey et al., 2016).
Mécanisme D'action
Target of Action
Losartan, the parent compound of Losartan Impurity K, primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is found in many tissues and plays a crucial role in regulating blood pressure . Losartan’s affinity for the AT1 receptor is 1000 times greater than the AT2 receptor .
Mode of Action
Losartan acts as a selective and competitive antagonist at the AT1 receptor . It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by preventing angiotensin II from binding to the AT1 receptor . This interaction is reversible and has slow dissociation kinetics .
Biochemical Pathways
Losartan affects the renin-angiotensin system (RAS) . The formation of angiotensin II, a principal active hormone of this system, is catalyzed by the angiotensin I-converting enzyme (ACE) through proteolytic cleavage of angiotensin I . Losartan’s action on the sACE enzyme blocks its activity and intracellular signaling .
Pharmacokinetics
Losartan is rapidly absorbed following oral administration, reaching maximum concentrations 1–2 hours post-administration . Approximately 14% of a losartan dose is converted to the pharmacologically active E 3174 metabolite . The major metabolic pathway for losartan is by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes .
Result of Action
Losartan’s action results in the reduction of blood pressure . By blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II, losartan helps to lower blood pressure . It’s important to note that losartan impurity k, like other impurities, may have mutagenic properties . An in vitro study of Losartan potassium contaminated with Losartan azido impurity has tested positive in bacterial mutagenicity test .
Action Environment
The action, efficacy, and stability of Losartan can be influenced by various environmental factors. For instance, inappropriate storage conditions could increase the concentration of nitrosamine impurities over time to an unacceptable threshold . Furthermore, the presence of other drugs can alter the pharmacokinetics of Losartan . For example, when Losartan and Aprepitant are taken concomitantly, the pharmacokinetic parameters like half-life, Tmax, and the area under the curve for Aprepitant have been significantly affected .
Safety and Hazards
Losartan Impurity K should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also important to note that the presence of potentially mutagenic azido impurities in Losartan has been reported, and measures have been taken to ensure that any active substance containing these impurities above the acceptable level would not be released onto the market .
Orientations Futures
The presence of azido impurities in Losartan active substances is of high priority to the European Directorate for the Quality of Medicines & HealthCare (EDQM). The EDQM will take any necessary action on CEPs (e.g., suspension) when CEP holders are considered not to be fully engaged in meeting these objectives . This highlights the importance of ongoing research and development in this area to ensure the safety and efficacy of Losartan and its related formulations.
Propriétés
IUPAC Name |
5-[2-[4-[(2-butyl-4,5-dichloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6/c1-2-3-8-18-24-19(22)20(23)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSIPNNIJUARFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675798 | |
Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Losartan Impurity K | |
CAS RN |
1159977-26-0 | |
Record name | 5-[4′-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.